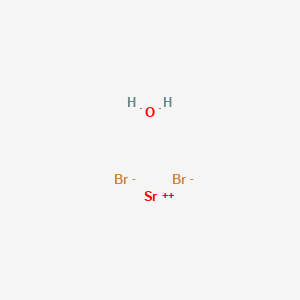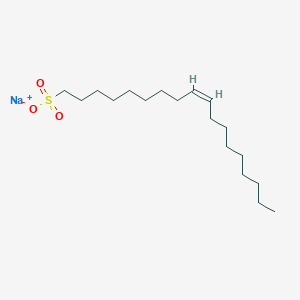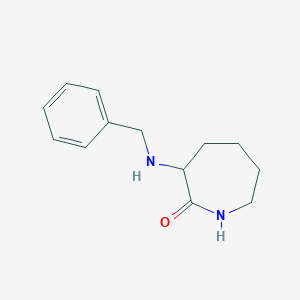
oxiran-2-ylmethyl benzoate
Übersicht
Beschreibung
oxiran-2-ylmethyl benzoate is an organic compound with the molecular formula C10H10O3. It is a type of ester formed from benzoic acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, which makes it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
oxiran-2-ylmethyl benzoate can be synthesized through the esterification of benzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
oxiran-2-ylmethyl benzoate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions that form β-substituted alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzoic acid and glycidol.
Polymerization: The compound can participate in polymerization reactions to form epoxy resins, which are used in coatings and adhesives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis and polymerization reactions.
Major Products Formed
β-Substituted Alcohols: Formed through nucleophilic ring-opening reactions.
Benzoic Acid and Glycidol: Formed through hydrolysis.
Epoxy Resins: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
oxiran-2-ylmethyl benzoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of oxiran-2-ylmethyl benzoate primarily involves the reactivity of its epoxide group. The epoxide ring is strained and highly electrophilic, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form more stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Epoxypropyl neodecanoate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.
2,3-Epoxypropyl phenyl ether: Similar in structure but with an ether linkage instead of an ester, affecting its reactivity and use in different applications.
Uniqueness
oxiran-2-ylmethyl benzoate is unique due to its combination of an epoxide group and a benzoate ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
13443-29-3 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl benzoate |
InChI |
InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
XRQKARZTFMEBBY-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
| 13443-29-3 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)











